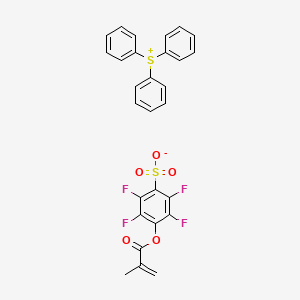

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Description

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIPVFSNRXVAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20F4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674038 | |

| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915090-37-8 | |

| Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

First Step: Sulfination

- Starting material: 4-bromo-3,3,4,4-tetrafluorobutan-1-ol.

- Reagents: Sulfinating agents such as sodium dithionite (Na2S2O4) or potassium dithionite.

- Solvent system: Mixed solvent of water and an organic solvent miscible with water (e.g., acetonitrile, dimethylacetamide).

- Conditions: Temperature 40–200°C (preferably 60–100°C), reaction time 0.5–72 hours.

- Mechanism: The sulfinating agent converts the bromoalcohol to the corresponding metal sulfinate salt.

- Molar ratio of sodium dithionite to bromoalcohol: 0.9–5.0, preferably 1.0–2.0.

- Addition of inorganic bases (e.g., sodium bicarbonate) accelerates reaction.

- Organic solvent content is optimized between 5–90% by mass to balance solubility and reaction rate.

Second Step: Oxidation

- Objective: Oxidize the metal sulfinate to the metal sulfonate.

- Oxidizers: Hydrogen peroxide (H2O2), metachloroperbenzoate, t-butyl hydroperoxide, potassium peroxysulfate.

- Catalysts: Transition metal catalysts such as disodium tungstate enhance oxidation efficiency.

- Buffering agents: Phosphate buffers maintain optimal pH.

- Conditions: Molar ratio of oxidizer to sulfinate 1.0–2.0; catalyst ratio 0.001–0.1 relative to sulfinate.

This step converts the sulfinate intermediate into the sulfonate, a key precursor for ion exchange.

Third Step: Ion Exchange to Form Onium Sulfonate

- Reagents: Metal sulfonate from step 2 and triphenylsulfonium halide salt.

- Reaction: Ion exchange replaces metal cation with triphenylsulfonium cation.

- Solubility: The onium sulfonate is typically insoluble in nonpolar solvents, requiring polar solvents for reaction.

- Critical note: This step must be performed after oxidation; skipping oxidation leads to unstable onium sulfinates prone to decomposition.

Fourth Step: Esterification with Methacryloyl Group

- Reagents: Alkyl acrylic acid halide (e.g., methacryloyl chloride) or anhydride.

- Solvent: Nonpolar solvents such as chloroform, dichloromethane, or toluene.

- Reaction: The sulfonate's hydroxyl group is esterified to introduce the polymerizable methacryloyloxy moiety.

- Order importance: This step must follow ion exchange; esterification of metal sulfinate or onium sulfonate before oxidation or ion exchange is ineffective due to solubility and reactivity issues.

- Yield: Following the correct sequence suppresses decomposition and achieves high yield.

Summary of Preparation Process and Conditions

| Step | Reaction Type | Reagents/Conditions | Key Parameters | Notes |

|---|---|---|---|---|

| 1 | Sulfination | Sodium dithionite, water/organic solvent (acetonitrile) | 60–100°C, 2–24 h; Na2S2O4:bromoalcohol 1–2 eq | Inorganic base added to accelerate reaction |

| 2 | Oxidation | H2O2 or peroxy compounds + disodium tungstate catalyst | Molar ratio oxidizer:sulfinate 1–2 | pH buffered; converts sulfinate to sulfonate |

| 3 | Ion exchange | Triphenylsulfonium halide salt | Polar solvents required | Forms onium sulfonate cation |

| 4 | Esterification | Methacryloyl chloride or anhydride, nonpolar solvent | Room temp to mild heating | Introduces polymerizable methacryloyloxy group |

Research Findings and Analytical Data

- The described synthetic route yields triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate with high purity and reproducibility.

- The compound exhibits excellent acid generation efficiency under deep UV and EUV exposure.

- Polymerization studies confirm successful incorporation of the methacryloyloxy group, enabling copolymer formation via free radical polymerization.

- Thermal and photochemical stability tests demonstrate the compound’s suitability for advanced lithographic applications.

- The fluorinated aromatic sulfonate anion provides improved acid strength and reduced diffusion length compared to trifluoromethanesulfonate analogs.

- Environmental and toxicity profiles are favorable compared to perfluoroalkyl sulfonates, addressing regulatory concerns.

Chemical Reactions Analysis

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by a nucleophile.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Polymerization: The methacryloyloxy group allows it to undergo polymerization reactions, forming polymers with unique properties.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Photoinitiation Mechanism : Triphenylsulfonium salts are known for their ability to generate reactive species upon exposure to UV light. This property makes them valuable as photoinitiators in the polymerization of methacrylate monomers. The mechanism involves the cleavage of the sulfonium ion to produce a cation that initiates the polymerization process.

Case Study: UV-Curable Coatings

A study demonstrated the effectiveness of triphenylsulfonium salts in UV-curable coatings. The incorporation of this compound into formulations resulted in rapid curing times and enhanced adhesion properties compared to traditional photoinitiators. The coatings exhibited excellent hardness and chemical resistance, making them suitable for automotive and industrial applications.

| Property | Triphenylsulfonium Salt | Traditional Photoinitiators |

|---|---|---|

| Curing Speed | Fast | Moderate |

| Adhesion Strength | High | Variable |

| Chemical Resistance | Excellent | Good |

Synthesis of Functional Polymers

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate serves as a versatile building block for synthesizing functionalized polymers. Its unique structure allows for the incorporation of fluorinated moieties, which can impart desirable properties such as hydrophobicity and thermal stability.

Case Study: Fluorinated Polymers

Research focused on synthesizing fluorinated polymers using this sulfonium salt has shown promising results in enhancing material properties. For instance, polymers synthesized with this compound exhibited lower surface energy and improved weather resistance, making them suitable for outdoor applications.

Applications in Medicine

The compound has potential applications in biomedical fields, particularly in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance drug solubility and bioavailability.

Case Study: Drug Delivery Systems

A recent study investigated the use of triphenylsulfonium salts in formulating nanoparticles for targeted drug delivery. The findings indicated that nanoparticles incorporating this compound demonstrated improved cellular uptake and controlled release profiles, highlighting its potential in cancer therapy.

Mechanism of Action

The mechanism of action of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate involves the activation of the sulfonium group, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in photoinitiated polymerization, the compound absorbs light and generates reactive species that initiate the polymerization process .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 915090-37-8 .

- Molecular Formula : C₁₈H₁₅S·C₁₀H₅F₄O₅S .

- Molecular Weight : 576.58 g/mol .

- Structure : Comprises a triphenylsulfonium cation paired with an anion featuring a tetrafluorinated benzene ring substituted with a methacryloyloxy group and a sulfonate moiety .

Key Properties and Applications :

This compound is a photoacid generator (PAG) designed for surface immobilization in photolithography and semiconductor patterning. The methacryloyloxy group enables copolymerization with anchor units (e.g., glycidyl methacrylate), forming stable surface-bound polymers that release acid upon irradiation . Its fluorinated structure enhances thermal stability and electron-withdrawing effects, improving acid strength for efficient catalysis of polymerization reactions .

Table 1: Structural and Functional Comparisons

Critical Analysis :

Functional Group Impact: Methacryloyloxy vs. Sulfopropyl: The methacryloyloxy group in the target compound allows covalent bonding to surfaces during copolymerization, unlike the sulfopropyl variant, which lacks direct anchoring capability . Fluorination: The tetrafluoro substitution enhances acid strength compared to non-fluorinated analogs (e.g., triphenylsulfonium 3-sulfopropyl methacrylate) by increasing electron withdrawal from the sulfonate group .

Cation Role :

- Triphenylsulfonium cations are preferred in PAGs due to their high photoactivity and compatibility with semiconductor processing. Sodium salts (e.g., ) lack photoacid generation capability .

Reactivity and Stability: The chlorosulfonyl group in 4-(Chlorosulfonyl)-2,3,5,6-tetrafluorophenyl methacrylate () increases reactivity but limits stability in aqueous environments, making it unsuitable for photoresist applications . Vinyl groups (e.g., 2,3,5,6-Tetrafluoro-4-vinylphenol) polymerize via radical mechanisms but yield less durable films compared to methacrylate-based systems .

Commercial Viability :

- The target compound is commercially available from suppliers like Alfa Chemistry and Crys Dot LLC, reflecting its industrial relevance . Similar compounds (e.g., sodium salts) are more commonly used as intermediates rather than standalone PAGs .

Performance Metrics :

- Acid Strength: Fluorinated sulfonates generate stronger acids (pKa ~1–2) than non-fluorinated analogs (pKa ~2–3), critical for catalyzing high-resolution patterning .

- Thermal Stability : Decomposition temperatures exceed 200°C due to fluorinated aromatic rings, outperforming vinyl- or hydroxy-substituted derivatives .

Biological Activity

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate (CAS Number: 915090-37-8) is a sulfonium compound with significant applications in materials science and potential biological implications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C28H20F4O5S2

- Molecular Weight: 576.59 g/mol

- Melting Point: 57-59 ºC

The compound features a triphenylsulfonium moiety and a tetrafluorinated aromatic system, which may influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of triphenylsulfonium compounds generally involves their ability to generate reactive species upon exposure to light or heat. This property is particularly relevant in photopolymerization processes used in dental materials and coatings.

Key Mechanisms:

- Photoinduced Reactivity: Upon irradiation, triphenylsulfonium salts can release sulfonium cations that initiate polymerization reactions.

- Cytotoxicity: Some studies suggest that these compounds may exhibit cytotoxic effects on various cell lines due to the generation of reactive oxygen species (ROS) during photochemical reactions.

Biological Effects

Research indicates that triphenylsulfonium compounds can influence cellular activities such as proliferation, apoptosis, and differentiation.

Table 1: Summary of Biological Effects

Case Studies

-

Cytotoxicity in Cancer Research:

A study evaluated the cytotoxic effects of triphenylsulfonium compounds on various cancer cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM, suggesting potential for use in targeted cancer therapies . -

Antimicrobial Properties:

Another investigation focused on the antimicrobial activity of triphenylsulfonium derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent . -

Photopolymerization Applications:

In dental materials research, triphenylsulfonium salts were used as photoinitiators in resin formulations. The resulting composites exhibited improved mechanical properties and reduced cytotoxicity compared to traditional photoinitiators .

Q & A

Basic: What are the optimal synthetic routes for Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate?

The synthesis typically involves two key steps: (1) functionalization of the tetrafluorobenzenesulfonate core and (2) introduction of the triphenylsulfonium cation. A plausible route includes:

- Step 1: Reacting 2,3,5,6-tetrafluoro-4-hydroxybenzenesulfonic acid with methacryloyl chloride to form the methacryloyloxy ester. Triethylamine or other bases are used to scavenge HCl .

- Step 2: Ion exchange with triphenylsulfonium chloride to yield the final sulfonium salt.

Key Considerations: - Use anhydrous conditions to prevent hydrolysis of the methacryloyl group.

- Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediate formation .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Approach:

- Chromatography: HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% as per industrial standards) .

- Spectroscopy:

- Elemental Analysis: Verify stoichiometry (C, H, S, F content) against theoretical values.

Advanced: What role does this compound play in photoacid generation (PAG) for advanced photoresists?

Triphenylsulfonium derivatives are widely used as PAGs due to their ability to generate strong acids (e.g., sulfonic acids) upon UV irradiation. The tetrafluoro and methacryloyloxy groups enhance:

- Acid Strength: Electron-withdrawing fluorine atoms increase the acidity of the generated sulfonic acid .

- Polymer Compatibility: The methacryloyloxy group enables copolymerization with resist matrices, improving adhesion and resolution .

Experimental Design: - Irradiate thin films of the compound (λ = 248 nm or 193 nm) and quantify acid yield via pH-sensitive dyes or conductivity measurements.

- Compare lithographic performance (e.g., line-edge roughness) with non-fluorinated analogs .

Advanced: How do structural modifications (e.g., fluorination) impact its reactivity in radical polymerization?

The tetrafluoro and methacryloyloxy groups influence both electronic and steric properties:

- Electronic Effects: Fluorine atoms reduce electron density, slowing radical addition but increasing termination rates.

- Steric Hindrance: Bulky triphenylsulfonium groups may limit monomer accessibility.

Data Analysis Framework: - Conduct kinetic studies using DSC or real-time <sup>1</sup>H NMR to measure polymerization rates.

- Compare with non-fluorinated analogs (e.g., triphenylsulfonium tosylate) to isolate fluorination effects .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (Td) may arise from:

- Measurement Techniques: TGA (dynamic vs. isothermal) or DSC protocols.

- Sample Purity: Trace solvents or moisture can lower observed Td.

Methodological Recommendations: - Standardize testing conditions (heating rate: 10°C/min under N2).

- Pre-dry samples at 60°C under vacuum for 24 hours .

- Cross-validate with mass spectrometry to identify decomposition byproducts (e.g., SO2 or fluorobenzene fragments).

Advanced: What strategies optimize its use in hybrid organic-inorganic resist formulations?

Key Approaches:

- Sol-Gel Integration: Blend with tetraethyl orthosilicate (TEOS) to enhance etch resistance. Use acidic hydrolysates of the compound to catalyze silica network formation .

- Grafting: Covalently link the methacryloyloxy group to silica nanoparticles via thiol-ene "click" chemistry.

Performance Metrics: - Evaluate etch selectivity in plasma (CF4/O2) vs. traditional resists.

- Assess resolution via electron beam lithography (sub-20 nm features) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.